7-Hydroxy-Risperidon

Übersicht

Beschreibung

9-Hydroxy-risperidone (9-OH-Risperidone) is an active metabolite of risperidone, a popular atypical antipsychotic drug used in the treatment of schizophrenia, bipolar disorder, and other mental health conditions. 9-OH-Risperidone is a major metabolite of risperidone in the body and is thought to be the active metabolite responsible for its therapeutic effects. 9-OH-Risperidone has been studied extensively in recent years, and its pharmacological and biochemical properties have been identified.

Wissenschaftliche Forschungsanwendungen

Behandlung von Schizophrenie

Risperidon, die Stammverbindung von 7-Hydroxy-Risperidon, ist ein Antipsychotikum der ersten Wahl bei Schizophrenie . Es ist ein hoch affiner Antagonist von D2 und 5-HT2A, 5-HT2C-Rezeptoren . Als ein atypisches Antipsychotikum oder Antipsychotikum der zweiten Generation (SGA) hat Risperidon Vorteile bei der Behandlung negativer Symptome und der kognitiven Funktion und verursacht im Vergleich zu typischen Antipsychotika weniger extrapyramidale Symptome (EPS) .

Korrelation mit dem CYP2D6-Genpolymorphismus

Die Plasmaspiegel von Risperidon weisen große inter- und intraindividuelle Schwankungen auf und sind mit den CYP2D6-Phänotypen sowie den Veränderungen des Serumprolaktins bei Patienten mit chronischer Schizophrenie verbunden . Risperidon wird hauptsächlich durch Cytochrom P450 2D6 (CYP2D6) zu dem aktiven Metaboliten 9-Hydroxyrisperidon metabolisiert .

Bewertung psychiatrischer Symptome

Die Positive and Negative Symptom Scale (PANSS) und die Brief Psychiatric Rating Scale (BPRS) werden verwendet, um das Vorhandensein und die Schweregrad psychiatrischer Symptome bei Patienten zu bewerten, die mit Risperidon behandelt werden .

Bewertung neurologischer Nebenwirkungen

Die Barnes Akathisia Scale (BAS) und die Extrapyramidal Symptom Rating Scale (ESRS) werden verwendet, um neurologische Nebenwirkungen bei Patienten zu bewerten, die mit Risperidon behandelt werden .

Behandlung der bipolaren Störung

Risperidon und Paliperidon sind Behandlungen für Patienten mit bipolarer Störung . Ihre Wirksamkeit im Vergleich zu anderen Antipsychotika und zunehmende Berichte über hormonelle Ungleichgewichte wecken jedoch weiterhin Bedenken .

Langfristiges Implantationssystem

Ein langfristiges Risperidon-Implantationssystem wurde entwickelt, um die RIS-Freisetzung zu stabilisieren, was zur langfristigen Behandlung von Schizophrenie beitragen kann<a aria-label="3: " data-

Wirkmechanismus

Target of Action

7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a high-affinity antagonist of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors . It also binds to alpha1-adrenergic receptors with high affinity, and has lower affinity for H1-histaminergic and alpha2-adrenergic receptors .

Mode of Action

The compound’s interaction with its targets results in the inhibition of overactivity in central mesolimbic pathways and mesocortical pathways . This overactivity is thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, which is associated with conditions such as schizophrenia and bipolar disorder .

Biochemical Pathways

7-Hydroxy Risperidone affects several biochemical pathways. It is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This metabolite has approximately 70% of the pharmacological activity of risperidone . The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-hydroxy-risperidone catalyzed by CYP2D6 in the liver .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxy Risperidone involve rapid absorption and a short plasma half-life . The plasma drug concentrations vary greatly among individuals, and are associated with the CYP2D6 phenotypes . The compound is also subject to first-pass metabolism and systemic biotransformation .

Result of Action

The molecular and cellular effects of 7-Hydroxy Risperidone’s action include regulation of neuronal firing, mitochondrial function, and movement . The presence of a hydroxyl group in the molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Action Environment

The action, efficacy, and stability of 7-Hydroxy Risperidone can be influenced by environmental factors such as the presence of other drugs and the patient’s genetic makeup. For example, genetic polymorphisms of CYP2D6 may play an important role in risperidone pharmacokinetics, thereby affecting the drug’s effects and safeties in patients with chronic schizophrenia .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7-Hydroxy Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver . The presence of a hydroxyl group in the 7-Hydroxy Risperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Cellular Effects

7-Hydroxy Risperidone has significant effects on various types of cells and cellular processes. It influences cell function by affecting neuronal firing, regulation of mitochondrial function, and movement . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 7-Hydroxy Risperidone involves binding interactions with biomolecules and changes in gene expression. It is a high-affinity antagonist of D2 and 5-HT2A, 5-HT2C receptors . The presence of a hydroxyl group in the 7-Hydroxy Risperidone molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy Risperidone change over time. The plasma drug concentrations vary hugely among individuals . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 7-Hydroxy Risperidone vary with different dosages in animal models

Metabolic Pathways

7-Hydroxy Risperidone is involved in metabolic pathways mediated by the CYP2D6 enzyme . It is metabolized primarily by CYP2D6 into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 .

Transport and Distribution

It is known that risperidone and its metabolites are distributed widely in the body .

Eigenschaften

IUPAC Name |

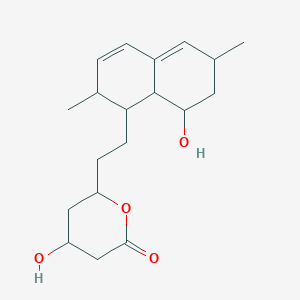

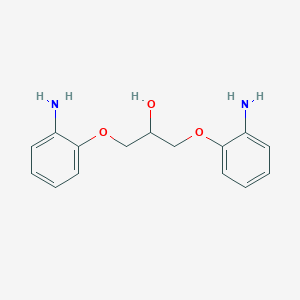

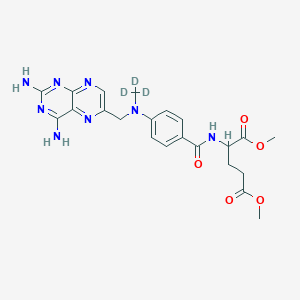

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPQNZPAOAQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332989 | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147663-04-5 | |

| Record name | 7-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

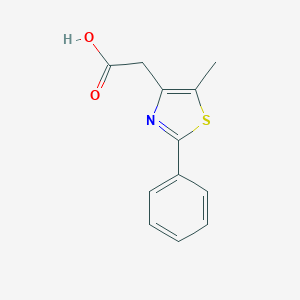

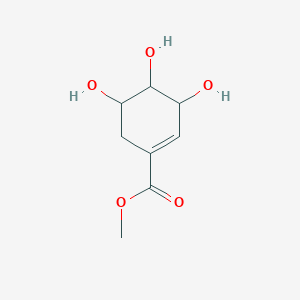

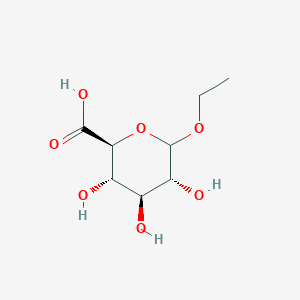

![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)